molecular formula C11H22ClNO2 B1374867 3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride CAS No. 1220017-80-0

3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride

Cat. No.: B1374867
CAS No.: 1220017-80-0
M. Wt: 235.75 g/mol
InChI Key: DBEKKWFVGOMWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C11H22ClNO2. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with allyl bromide to form an allyl-substituted piperidine. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group. The final step involves the reaction with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the allyloxy or ethoxy groups are replaced by other nucleophiles.

    Addition: The compound can participate in addition reactions, particularly with electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with .

Comparison with Similar Compounds

Similar compounds to 3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride include other piperidine derivatives such as:

  • 4-(2-Methoxyethyl)piperidine hydrochloride
  • 1-(2-Hydroxyethyl)piperidine hydrochloride
  • 3-(2-Chloroethoxy)piperidine hydrochloride

Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-prop-2-enoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-2-6-13-7-8-14-10-11-4-3-5-12-9-11;/h2,11-12H,1,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEKKWFVGOMWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride
Reactant of Route 4
3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.